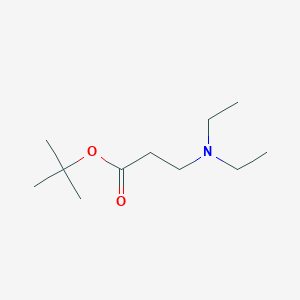

tert-Butyl 3-(diethylamino)propanoate

Overview

Description

“tert-Butyl 3-(diethylamino)propanoate” is a chemical compound . It is related to “tert-butyl propanoate”, which has a molecular formula of C7H14O2 . It’s also related to “tert-Butyl 3-(ethylamino)propanoate” which has a linear formula of C9H19O2N1 .

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another example is the reaction of tert-butyl propiolate in diethyl ether at 0 - 20°C for 15 hours .Scientific Research Applications

Organometallic Chemistry and Antibacterial Activity

One application of derivatives similar to tert-Butyl 3-(diethylamino)propanoate is in organometallic chemistry. For instance, Patra et al. (2012) synthesized planar chiral carboxylic acid derivatives containing organometallic moieties. These compounds were tested against various bacterial strains, although they showed no significant antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012).

Organocatalysis in Polymerization

Phosphazene bases like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) have been used as organocatalysts for the ring-opening polymerization of cyclic esters. This process yields polyesters with predictable molecular weights, narrow polydispersities, and high end-group fidelity, as shown by Zhang et al. (2007) (Zhang, Nederberg, Pratt, Waymouth, Hedrick, & Wade, 2007).

Food Contact Materials

Non-Intentionally Added Substances in Packaging

A study by Vera et al. (2019) utilized ion-mobility QTOF mass spectrometry to identify non-intentionally added substances (NIAS) migrating from polyethylene films intended for food packaging. This included compounds related to tert-Butyl 3-(diethylamino)propanoate (Vera, Canellas, Barknowitz, Goshawk, & Nerín, 2019).

Asymmetric Reformatsky Reactions

Emmerson et al. (2005) explored the use of carbohydrate-derived aminoalcohol ligands, including tert-butyl 3-phenyl-3-hydroxy-propanoate, for asymmetric Reformatsky reactions. This method yielded products with modest selectivities, demonstrating potential in organic synthesis (Emmerson, Hems, & Davis, 2005).

Analytical Chemistry

In analytical chemistry, tert-Butyl 3-(diethylamino)propanoate derivatives have been used as sensitive tools for detecting specific compounds. For example, Valgimigli et al. (2000) used a reaction involving a tert-butyl derivative for spectrophotometric determination of specific quinones (Valgimigli, Pedulli, Cabiddu, Sanjust, & Rescigno, 2000).

Asymmetric Synthesis of Amines

Ellman et al. (2002) described the use of N-tert-butanesulfinyl imines, which are related to tert-butyl derivatives, for the asymmetric synthesis of amines. These compounds serve as versatile intermediates in synthesizing a wide range of amines with high enantioselectivity (Ellman, Owens, & Tang, 2002).

Whole Cell Biosynthesis

Liu et al. (2018) utilized carbonyl reductase for the whole cell biosynthesis of tert-butyl derivatives as intermediates in the synthesis of statin drugs. Their method showed high yield and enantiomeric excess, highlighting the potential of biocatalysis in pharmaceutical production (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).

Neuroexcitant Synthesis

Pajouhesh et al. (2000) synthesized enantiomers of a neuroexcitant compound using tert-butyl derivatives, demonstrating the utility of these compounds in the synthesis of biologically active molecules (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).

properties

IUPAC Name |

tert-butyl 3-(diethylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-6-12(7-2)9-8-10(13)14-11(3,4)5/h6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYJWSAOABPIEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(diethylamino)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

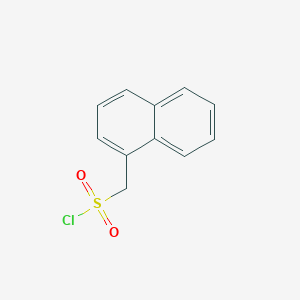

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B3289118.png)

![N-[5-(4-bromophenoxy)-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3289141.png)

![Ethyl[(naphthalen-2-yl)methyl]amine](/img/structure/B3289208.png)